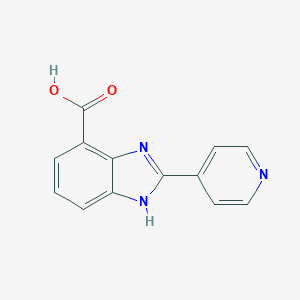

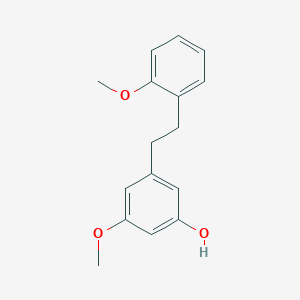

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

カタログ番号 B049972

CAS番号:

124340-93-8

分子量: 239.23 g/mol

InChIキー: PWMIUJKAAICMHR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

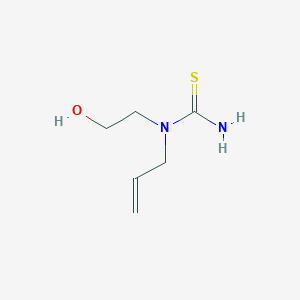

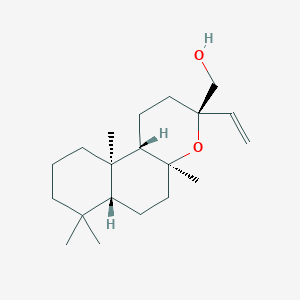

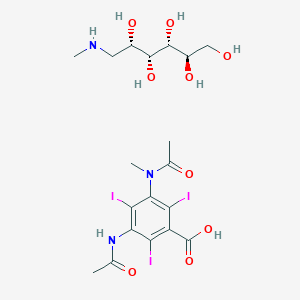

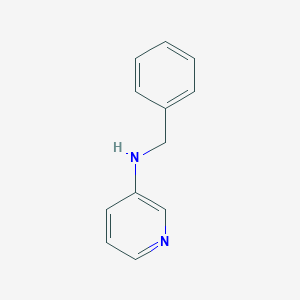

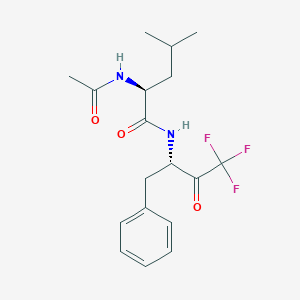

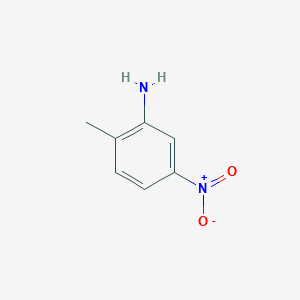

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid is a complex organic compound. It involves structures such as benzimidazole and pyridine, which are significant in pharmaceutical and material sciences due to their unique chemical properties and potential applications.

Synthesis Analysis

- The synthesis of similar compounds, like 2,4,6-Tris(1H-benzoimidazol-2-yl)pyridine, has been achieved using pyridine-2,4,6-tricarboxylic acid and o-phenylenediamine or 3,4-diaminopyridine under microwave irradiation, indicating a possible pathway for the synthesis of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Chen Zi-yun, 2008).

Molecular Structure Analysis

- The molecular structures of related compounds have been determined spectroscopically, providing insights into the possible structural characteristics of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (İ. Yıldırım et al., 2005).

Chemical Reactions and Properties

- Similar compounds have been used in various reactions, indicating the reactivity of the benzimidazole and pyridine moieties. For example, Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands have been synthesized, suggesting potential reactions and properties of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (Zengjin Dai et al., 2017).

Physical Properties Analysis

- The physical properties of related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole, have been investigated, providing insights into the physical characteristics that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might exhibit (Yan-qing Ge et al., 2014).

Chemical Properties Analysis

- Studies on similar compounds reveal information about chemical properties such as reactivity, stability, and potential applications. For instance, the reactivity of 1H-benzimidazol-2-ylacetonitrile towards chromones in the synthesis of pyrido[1,2-a]benzimidazoles indicates the chemical behavior that 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid might show (M. Ibrahim, 2013).

科学的研究の応用

-

Organic Synthesis and Pharmaceutical Intermediates

-

Corrosion Inhibitor

- A similar compound, “2-((2-(biphenyl-4-yl) imidazo [1, 2 …”, has been used as a corrosion inhibitor .

- The compound was found to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .

- The compound also showed antibacterial activity with inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

-

Treatment of Disorders Involving Elevated Plasma Blood Glucose

- Another similar compound, “Pyrrolo [3,4-”, has been found to reduce blood glucose .

- This compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

- The specific methods of application or experimental procedures are not provided in the source .

-

Medicinal Chemistry

- Benzimidazole analogues, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, have been found to have medicinal properties .

- One such analogue was found to be a potent agonist with a percentage TOP agonist efficacy of 142% .

- The specific methods of application or experimental procedures are not provided in the source .

-

Collagen Prolyl-4-Hydroxylase Inhibitor

-

Monomers for Synthesizing MOF Materials

-

Antimicrobial Potential

-

Inhibitor of Protein Kinase B/Akt

- A series of indazole-pyridine compounds, which could potentially include “2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid”, were synthesized and found to be potent inhibitors of protein kinase B/Akt .

- These compounds were also found to be orally bioavailable .

- The specific methods of application or experimental procedures are not provided in the source .

Safety And Hazards

特性

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMIUJKAAICMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458775 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid | |

CAS RN |

124340-93-8 |

Source

|

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)

![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)